5-Bromo-1-butyl-1H-indazole
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Overview
Description
5-Bromo-1-butyl-1H-indazole is a chemical compound that belongs to the indazole family This compound is characterized by the presence of a bromine atom at the 5th position and a butyl group at the 1st position of the indazole ring Indazoles are heterocyclic compounds that contain a fused benzene and pyrazole ring
Mechanism of Action
Target of Action
5-Bromo-1-butyl-1H-indazole, also known as 5-BROMO-1-BUTYLINDAZOLE, is a derivative of the indazole family . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . .
Mode of Action
Indazole derivatives generally interact with their targets through various mechanisms, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of c–n and n–n bonds .
Biochemical Pathways
Indazole derivatives are known to affect a variety of biochemical pathways due to their wide range of medicinal applications .
Result of Action
Indazole derivatives are known to have a wide range of effects due to their various medicinal applications .
Action Environment
It is generally recommended to handle such compounds in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-butyl-1H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromoindazole and butyl bromide.
Alkylation Reaction: The key step involves the alkylation of 5-bromoindazole with butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-butyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, where the bromine atom is replaced by a different substituent.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethyl sulfoxide or dimethylformamide.
Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
Substitution Reactions: Yield various substituted indazoles depending on the nucleophile used.
Coupling Reactions: Produce biaryl compounds or other complex structures with diverse functional groups.
Scientific Research Applications
5-Bromo-1-butyl-1H-indazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including anti-inflammatory and anticancer agents.
Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It is employed in biochemical assays to study enzyme inhibition and receptor binding.
Chemical Synthesis: Acts as an intermediate in the synthesis of more complex molecules for various research purposes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-methyl-1H-indazole: Similar structure but with a methyl group instead of a butyl group.
5-Bromo-1-ethyl-1H-indazole: Contains an ethyl group at the 1st position.
5-Bromo-1-propyl-1H-indazole: Features a propyl group at the 1st position.
Uniqueness
5-Bromo-1-butyl-1H-indazole is unique due to the presence of the butyl group, which influences its chemical reactivity and biological activity. The length and hydrophobicity of the butyl group can affect the compound’s solubility, membrane permeability, and interaction with biological targets, making it distinct from its methyl, ethyl, and propyl analogs.
Properties
IUPAC Name |
5-bromo-1-butylindazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c1-2-3-6-14-11-5-4-10(12)7-9(11)8-13-14/h4-5,7-8H,2-3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKCPFIDHKMCCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)Br)C=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682484 |
Source
|
Record name | 5-Bromo-1-butyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1280786-85-7 |
Source
|
Record name | 5-Bromo-1-butyl-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1-butyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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